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Compound Name:
2,3-Dihydro-1,4-benzodioxine-6,7-

diamine

Cat. No.: B1219178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently incorporated into a

diverse range of biologically active molecules. Its rigid structure and potential for substitution on

both the aromatic and dioxane rings make it a valuable template in medicinal chemistry. The

introduction of diamino functionalities to this core structure gives rise to diamino benzodioxane

derivatives, a class of compounds with significant therapeutic potential, most notably as

antagonists of α-adrenergic receptors. This technical guide provides a comprehensive overview

of the chemical properties, synthesis, and biological activities of diamino benzodioxane

derivatives, with a focus on quantitative data, detailed experimental methodologies, and the

underlying signaling pathways.

Physicochemical Properties
The physicochemical properties of diamino benzodioxane derivatives are crucial for their

pharmacokinetic and pharmacodynamic profiles. These properties, including lipophilicity

(LogP), acid dissociation constant (pKa), and molecular weight, influence their absorption,

distribution, metabolism, and excretion (ADME). A summary of the key physicochemical

properties for the parent compound, 2,3-dihydro-1,4-benzodioxine-6,7-diamine, is provided

below.
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Property Value Reference

Molecular Formula C₈H₁₀N₂O₂

Molecular Weight 166.18 g/mol

Appearance Solid

CAS Number 81927-47-1

Synthesis and Experimental Protocols
The synthesis of diamino benzodioxane derivatives typically involves a multi-step process. A

common strategy is the construction of the benzodioxane ring system followed by the

introduction of the amino groups, often via nitration and subsequent reduction.

General Synthesis Workflow
A generalized workflow for the synthesis of diamino benzodioxane derivatives is outlined below.

Starting Material
(e.g., Catechol derivative)

Benzodioxane Ring Formation

Nitration

Reduction of Nitro Groups

Diamino Benzodioxane Derivative
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Caption: Generalized synthetic workflow for diamino benzodioxane derivatives.

Detailed Experimental Protocol: Synthesis of 2,3-
Dihydro-1,4-benzodioxine-6,7-diamine
While a specific, detailed protocol for the direct synthesis of 2,3-dihydro-1,4-benzodioxine-
6,7-diamine from a readily available starting material is not explicitly detailed in a single

source, a representative procedure can be inferred from the synthesis of related amino-

benzodioxane derivatives. The following is a plausible, generalized protocol based on common

organic chemistry techniques.[1][2]

Step 1: Synthesis of 1,4-Benzodioxane

Reaction: Catechol is reacted with 1,2-dibromoethane in the presence of a base (e.g.,

potassium carbonate) in a suitable solvent (e.g., DMF or acetone).

Procedure: A mixture of catechol, 1,2-dibromoethane, and potassium carbonate in DMF is

heated under reflux for several hours. The reaction progress is monitored by thin-layer

chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is

extracted with an organic solvent. The organic layer is then washed, dried, and concentrated

under reduced pressure. The crude product is purified by column chromatography.

Step 2: Dinitration of 1,4-Benzodioxane

Reaction: 1,4-Benzodioxane is treated with a nitrating agent (e.g., a mixture of nitric acid and

sulfuric acid).

Procedure: To a cooled solution of 1,4-benzodioxane in sulfuric acid, a mixture of nitric acid

and sulfuric acid is added dropwise while maintaining a low temperature. After the addition is

complete, the reaction mixture is stirred for a period, then poured onto ice. The precipitated

dinitro-1,4-benzodioxane is filtered, washed with water until neutral, and dried.

Step 3: Reduction of Dinitro-1,4-benzodioxane to 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
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Reaction: The dinitro-1,4-benzodioxane is reduced to the corresponding diamine using a

reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with

H₂/Pd-C).

Procedure (using SnCl₂): The dinitro-1,4-benzodioxane is dissolved in a suitable solvent like

ethanol or acetic acid. An excess of tin(II) chloride dihydrate and concentrated hydrochloric

acid is added, and the mixture is heated under reflux. After the reaction is complete

(monitored by TLC), the mixture is cooled and made alkaline with a sodium hydroxide

solution. The product is then extracted with an organic solvent. The organic extracts are

combined, washed, dried, and the solvent is evaporated to yield the crude diamino

benzodioxane. Further purification can be achieved by recrystallization or column

chromatography.

Characterization: The final product and intermediates are characterized using standard

analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure and purity.

Infrared (IR) Spectroscopy: To identify the functional groups present.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental

composition.

Melting Point Analysis: To assess the purity of the solid product.

Biological Activity and Signaling Pathways
Diamino benzodioxane derivatives have been primarily investigated for their potent and

selective antagonism of α1-adrenergic receptors.[3] These receptors are G-protein coupled

receptors (GPCRs) that play a crucial role in the sympathetic nervous system, regulating

smooth muscle contraction in various tissues, including blood vessels and the prostate.

α1-Adrenergic Receptor Antagonism
The antagonism of α1-adrenergic receptors by diamino benzodioxane derivatives leads to the

relaxation of smooth muscle. This action is the basis for their therapeutic application in
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hypertension and benign prostatic hyperplasia (BPH).

The general signaling pathway initiated by the activation of α1-adrenergic receptors, and

subsequently blocked by antagonists like diamino benzodioxane derivatives, is depicted below.
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Caption: Signaling pathway of α1-adrenergic receptor and its inhibition.
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Activation of the α1-adrenergic receptor by an agonist like norepinephrine leads to the

activation of the Gq protein.[4] This, in turn, activates phospholipase C (PLC), which cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum,

while DAG activates protein kinase C (PKC). The increased intracellular calcium and activated

PKC lead to smooth muscle contraction.[2] Diamino benzodioxane derivatives act as

antagonists, blocking the binding of norepinephrine to the receptor and thereby inhibiting this

signaling cascade, resulting in smooth muscle relaxation.[5]

Structure-Activity Relationships (SAR)
The biological activity of diamino benzodioxane derivatives is significantly influenced by the

nature and position of substituents on both the aromatic and dioxane rings. Structure-activity

relationship (SAR) studies have provided valuable insights for the design of potent and

selective α1-adrenergic receptor antagonists.

Amino Groups: The presence and position of the amino groups on the benzene ring are

critical for activity. The 6,7-diamino substitution pattern is a common feature in potent

antagonists.

Substitution on the Dioxane Ring: Modifications to the dioxane ring can impact both potency

and selectivity for α1-adrenergic receptor subtypes (α1A, α1B, and α1D).

Side Chain: The nature of the side chain attached to the benzodioxane core plays a crucial

role in receptor binding and overall pharmacological profile. For instance, the incorporation of

a piperazine moiety is a common strategy in the design of α1-antagonists.

Quantitative Data on Biological Activity
The following table summarizes the reported biological activity of a representative diamino

benzodioxane-containing compound, Doxazosin, which features a 4-amino-6,7-

dimethoxyquinazoline moiety attached to a benzodioxan-2-ylcarbonyl)piperazine group. While

not a simple diamino benzodioxane, its structure incorporates the core principles and it is a

well-characterized α1-adrenoceptor antagonist.
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Compound Target Activity (nM) Assay Reference

Doxazosin α1-Adrenoceptor
High Affinity (nM

range)

Radioligand

Binding
[3]

Conclusion
Diamino benzodioxane derivatives represent a promising class of compounds with significant

therapeutic potential, particularly as α1-adrenergic receptor antagonists for the treatment of

hypertension and benign prostatic hyperplasia. Their chemical properties, synthetic

accessibility, and well-defined mechanism of action make them an attractive scaffold for further

drug discovery and development efforts. A thorough understanding of their physicochemical

properties, detailed synthetic protocols, and the intricacies of their interaction with biological

targets is essential for the rational design of new and improved therapeutic agents based on

this versatile molecular framework. Further research focusing on the synthesis and evaluation

of a broader range of diamino benzodioxane analogs will undoubtedly uncover new therapeutic

opportunities and expand our understanding of their structure-activity relationships and

signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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